REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10](C(O)=O)=[CH:9][CH:8]=[C:7]([CH3:14])[N:6]=1)=[O:4].C[N:16]1[CH2:21]COCC1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40]>C(Cl)Cl.[Cu]Cl>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:16][C:21]([O:43][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:29])=[CH:9][CH:8]=[C:7]([CH3:14])[N:6]=1)=[O:4]
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Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1C(=O)O)C
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Name
|
|
Quantity
|
3.05 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
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Name
|
|
Quantity
|
6.14 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.56 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
copper(I) chloride
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Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The mixture was stirred for 30 min at r.t.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to 70° C. for 2 h whereby nitrogen evolution
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 70° C. for another 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to r.t.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vaccuo
|
Type
|
CUSTOM
|
Details
|
The resulting dark brown oil (16.9 g) was purified by flash chromatography (heptane/ethyl acetate 3:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=CC=C1NC(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |